molecular formula C20H22NO4PS B15194204 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide CAS No. 84779-95-3

7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide

Cat. No.: B15194204
CAS No.: 84779-95-3
M. Wt: 403.4 g/mol
InChI Key: NPFUOHDZVFZKEM-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide is a complex organic compound that belongs to the class of phospholoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the phospholo group and subsequent functionalization with methoxy, methyl, and sulfonyl groups. Common reagents and conditions include:

    Quinoline synthesis: Using aniline derivatives and aldehydes under acidic conditions.

    Phospholo group introduction: Utilizing phosphorus-containing reagents such as phosphorus oxychloride.

    Functionalization: Employing methylating agents like methyl iodide and sulfonylating agents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of phospholoquinolines have shown potential as enzyme inhibitors and receptor modulators. This compound could be investigated for similar biological activities.

Medicine

Medicinal applications may include the development of new pharmaceuticals targeting specific diseases. The compound’s structural features could be optimized for improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phospholoquinolines: Compounds with similar core structures but different functional groups.

    Quinoline derivatives: Compounds with variations in the quinoline core or additional substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

84779-95-3

Molecular Formula

C20H22NO4PS

Molecular Weight

403.4 g/mol

IUPAC Name

7-methoxy-3-methyl-5-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-phospholo[2,3-c]quinoline 3-oxide

InChI

InChI=1S/C20H22NO4PS/c1-14-4-7-16(8-5-14)27(23,24)21-13-20-18(10-11-26(20,3)22)17-9-6-15(25-2)12-19(17)21/h4-9,12H,10-11,13H2,1-3H3

InChI Key

NPFUOHDZVFZKEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CCP3(=O)C)C4=C2C=C(C=C4)OC

Origin of Product

United States

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